1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone is a fluorinated organic compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a trifluoroethanone functional group and a difluorophenyl moiety, making it significant in the development of pharmaceuticals and agrochemicals. Its molecular formula is .
1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone is classified as an aromatic ketone due to its structure, which includes both an aromatic ring and a carbonyl group. It falls under the category of organofluorine compounds, which are characterized by the presence of fluorine atoms attached to carbon atoms.
The synthesis of 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone can be achieved through several methods:
The molecular structure of 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone can be depicted as follows:
C1=CC(=C(C=C1F)F)C(=O)C(F)(F)F
.1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone participates in various chemical reactions:
The mechanism of action for 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone primarily involves its interaction with biological molecules:
Experimental studies indicate that this compound's binding affinity varies depending on the specific enzyme and substrate involved.
Relevant data from PubChem indicates its stability and reactivity profile under various conditions .
1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone has several applications:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1